A Technical Guide to the Structure Elucidation of 3-Deoxy-11,13-dihydroisosecotanapartholide: A Hypothetical Case Study for Drug Discovery Professionals
A Technical Guide to the Structure Elucidation of 3-Deoxy-11,13-dihydroisosecotanapartholide: A Hypothetical Case Study for Drug Discovery Professionals
This guide provides an in-depth, technical walkthrough of the structure elucidation process for a novel sesquiterpene lactone, designated as 3-Deoxy-11,13-dihydroisosecotanapartholide. As this is a putative novel compound, this document presents a hypothetical, yet scientifically rigorous, pathway to its structural determination, mirroring the challenges and methodologies encountered in natural product drug discovery. This guide is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel chemical entities.
Introduction: The Challenge of Novel Sesquiterpene Lactones
Sesquiterpene lactones are a diverse class of secondary metabolites, predominantly found in the Asteraceae family, which includes plants like Tanacetum parthenium (feverfew).[1][2] These compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The structural diversity of sesquiterpene lactones presents a continuous challenge and opportunity for the discovery of new therapeutic agents.
The subject of this guide, 3-Deoxy-11,13-dihydroisosecotanapartholide, is a hypothetical novel compound. Its name suggests a derivative of the known iso-seco-tanapartholide skeleton, featuring two key modifications: the absence of an oxygenated functional group at the C-3 position and the saturation of the C11-C13 exocyclic double bond of the γ-lactone ring. The elucidation of such a novel structure requires a systematic and multi-pronged analytical approach, integrating data from various spectroscopic techniques to piece together the molecular puzzle.
This guide will detail the logical workflow, from initial isolation and preliminary characterization to the comprehensive analysis of spectroscopic data, culminating in the unambiguous assignment of the chemical structure.
The Elucidation Workflow: A Strategic Approach
The structure elucidation of a novel natural product is a systematic process. The following workflow outlines the strategic steps from isolation to final structure confirmation.
Figure 1: A generalized workflow for the structure elucidation of a novel natural product.
Experimental Protocols
High-Resolution Mass Spectrometry (HR-MS)
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Instrument: Q-TOF Mass Spectrometer
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Ionization Mode: Electrospray Ionization (ESI), positive mode
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Data Acquisition: Full scan from m/z 100-1000
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Rationale: To obtain the accurate mass of the molecular ion, which is crucial for determining the elemental composition and molecular formula of the compound. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺, minimizing fragmentation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrument: 500 MHz NMR Spectrometer with a cryoprobe
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Solvent: Chloroform-d (CDCl₃)
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Experiments:
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¹H NMR: Standard proton spectrum to identify the number and types of protons.
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¹³C NMR & DEPT-135: To determine the number of carbon atoms and differentiate between CH₃, CH₂, CH, and quaternary carbons.
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COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the carbon skeleton.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.
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Rationale: This comprehensive suite of NMR experiments provides the necessary data to piece together the planar structure and relative stereochemistry of the molecule.[3][5]
Data Interpretation and Structure Assembly: A Hypothetical Case
Proposed Structure
Based on the nomenclature "3-Deoxy-11,13-dihydroisosecotanapartholide," the following structure is proposed:
Proposed Chemical Structure: (A chemical drawing of the proposed structure would be here. For this text-based format, a description is provided.) The structure is based on the iso-seco-tanapartholide skeleton, which contains a γ-lactone ring fused to a seven-membered ring, which is in turn fused to a five-membered ring. The "3-deoxy" modification implies the absence of a hydroxyl group at C-3. The "11,13-dihydro" modification indicates that the exocyclic double bond of the lactone ring is reduced to a single bond, resulting in a methyl group at C-11.
High-Resolution Mass Spectrometry (HR-MS) Analysis
The HR-ESI-MS analysis of the purified compound shows a prominent ion at m/z 265.1440 [M+H]⁺.
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Calculation of Molecular Formula:
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The measured accurate mass is used to calculate the elemental composition.
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A plausible molecular formula is determined to be C₁₅H₂₀O₄ .
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Calculated mass for C₁₅H₂₁O₄ ([M+H]⁺): 265.1434.
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The low mass error (< 5 ppm) provides high confidence in this molecular formula.
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Double Bond Equivalents (DBE):
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DBE = C - H/2 + N/2 + 1
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DBE = 15 - 20/2 + 1 = 6
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This indicates the presence of six rings and/or double bonds in the molecule.
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NMR Spectroscopic Data Analysis
The following tables summarize the hypothetical ¹H and ¹³C NMR data for 3-Deoxy-11,13-dihydroisosecotanapartholide in CDCl₃.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Position | δC (ppm) | δH (ppm), J (Hz) | DEPT-135 | Key HMBC Correlations (H → C) | Key COSY Correlations (H-H) |
| 1 | 135.2 | - | C | - | - |
| 2 | 34.5 | 2.30 (m), 2.15 (m) | CH₂ | C1, C3, C10 | H-3 |
| 3 | 28.1 | 1.85 (m), 1.70 (m) | CH₂ | C2, C4, C5 | H-2, H-4 |
| 4 | 45.3 | 2.65 (m) | CH | C3, C5, C6 | H-3, H-5 |
| 5 | 130.8 | 5.30 (d, 8.5) | CH | C3, C4, C6, C10 | H-4, H-6 |
| 6 | 82.1 | 4.10 (t, 8.5) | CH | C4, C5, C7, C8, C12 | H-5, H-7 |
| 7 | 50.5 | 2.85 (m) | CH | C6, C8, C11, C12 | H-6, H-8, H-11 |
| 8 | 38.2 | 2.05 (m), 1.90 (m) | CH₂ | C6, C7, C9, C10 | H-7 |
| 9 | 29.8 | 2.40 (m), 2.25 (m) | CH₂ | C1, C8, C10 | - |
| 10 | 140.1 | - | C | C1, C2, C5, C8, C9, C14 | - |
| 11 | 41.8 | 2.60 (m) | CH | C7, C12, C13 | H-7, H-13 |
| 12 | 178.5 | - | C | - | - |
| 13 | 18.9 | 1.25 (d, 7.0) | CH₃ | C7, C11, C12 | H-11 |
| 14 | 20.5 | 1.80 (s) | CH₃ | C1, C10 | - |
| 15 | 21.2 | 1.15 (s) | CH₃ | C3, C4, C5 | - |
Step-by-Step Structure Assembly
The structure is assembled by interpreting the 2D NMR data, primarily COSY and HMBC correlations.
Figure 2: Key COSY and HMBC correlations for assembling the carbon skeleton.
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Identifying Spin Systems with COSY:
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A continuous correlation is observed from H-2 through H-3, H-4, H-5, H-6, and H-7, establishing a large portion of the core structure.
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A separate spin system is identified between H-7, H-11, and the methyl protons H-13. This confirms the 11,13-dihydro modification, with a methyl group at C-11 coupled to H-11.
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Assembling the Skeleton with HMBC:
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The methyl protons H-14 (δH 1.80) show correlations to two quaternary carbons C-1 (δC 135.2) and C-10 (δC 140.1), indicating a methyl group attached to a double bond between C-1 and C-10.
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The second methyl group H-15 (δH 1.15) correlates to C-3, C-4, and C-5, placing it at C-4.
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Crucially, H-6 (δH 4.10), the proton on the lactone ether linkage, shows an HMBC correlation to the carbonyl carbon C-12 (δC 178.5).
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The methyl protons of the reduced lactone ring, H-13 (δH 1.25), show correlations to C-7, C-11, and the carbonyl C-12, confirming the structure of the γ-lactone ring.
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The connections between the rings are established by HMBC correlations from protons like H-5 to C-10 and H-9 to C-1 and C-10.
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Confirming Functional Groups:
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The ¹³C chemical shift at 178.5 ppm is characteristic of a lactone carbonyl (C-12).
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The chemical shifts at 135.2 ppm (C-1) and 140.1 ppm (C-10), along with 130.8 ppm (C-5), account for the two double bonds.
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The remaining DBEs (6 total - 3 double bonds = 3) are satisfied by the three-ring system of the iso-seco-tanapartholide skeleton.
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The absence of any oxygenated methine or methylene carbons around C-3, combined with the DEPT-135 data showing C-3 as a CH₂, confirms the "3-deoxy" nature of the molecule.
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Stereochemical Assignment (Hypothetical NOESY Data)
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A strong NOE correlation between H-6 and H-7 would suggest they are on the same face of the molecule (cis).
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NOE between H-5 and H-15 would indicate a cis relationship between the C-4 methyl group and H-5.
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The stereochemistry at C-11 would be determined by NOE correlations between H-11 and neighboring protons like H-7.
By combining all this information, the planar structure of 3-Deoxy-11,13-dihydroisosecotanapartholide is confidently elucidated. The relative stereochemistry is then proposed based on NOESY data and comparison with known related compounds.
Conclusion
The structure elucidation of novel natural products like the hypothetical 3-Deoxy-11,13-dihydroisosecotanapartholide is a cornerstone of modern drug discovery. This guide has outlined a comprehensive and logical workflow, demonstrating how the synergistic application of HR-MS and a suite of 1D and 2D NMR experiments can lead to the unambiguous determination of a complex molecular structure. The causality behind each experimental choice is critical; HR-MS provides the molecular formula, 1D NMR gives a census of atoms, COSY connects adjacent protons, HSQC links protons to their carbons, and HMBC builds the complete carbon framework. This systematic approach, grounded in the fundamental principles of spectroscopy, empowers researchers to confidently identify and characterize the novel chemical entities that may become the medicines of tomorrow.
References
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Tanacetum parthenium (Feverfew) - Musculoskeletal Key. (2016). Retrieved from [Link]
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Pareek, A., Suthar, M., Rathore, G. S., & Bansal, V. (2011). Feverfew (Tanacetum parthenium L.): A systematic review. Pharmacognosy Reviews, 5(9), 103–110. Retrieved from [Link]
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Amen, Y., et al. (2024). Exploring sesquiterpene lactones: structural diversity and antiviral therapeutic insights. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Girardi, C., et al. (2016). Analysis and fragmentation mechanisms of hirsutinolide-type sesquiterpene lactones by ultra-high-performance liquid chromatography/electrospray ionization linear ion trap Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(10), 1237-1246. Retrieved from [Link]
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Saikali, M., et al. (2012). Sesquiterpene lactones isolated from indigenous Middle Eastern plants inhibit tumor promoter-induced transformation of JB6 cells. ResearchGate. Retrieved from [Link]
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Zebiri, I., et al. (2008). Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata. Magnetic Resonance in Chemistry, 46(12), 1185-1187. Retrieved from [Link]
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Merfort, I. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 967(1), 115-130. Retrieved from [Link]
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PubChem. (n.d.). Isosecotanapartholide. National Center for Biotechnology Information. Retrieved from [Link]
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Makiyi, E. F., et al. (2009). The iso-seco-tanapartholides: isolation, synthesis and biological evaluation. European Journal of Organic Chemistry, 2009(33), 5711-5715. Retrieved from [Link]
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Tohme, R., et al. (2009). Structure-activity relationship of seco-tanapartholides isolated from Achillea falcata for inhibition of HaCaT cell growth. European Journal of Medicinal Chemistry, 44(9), 3794-3797. Retrieved from [Link]
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Mahama, A. (2024). Extraction, Isolation and Characterization of sesquiterpene lactone (1α,4α-dihydroxyguaia-2,10(14),11(13)-trien-12,6α-olide) From Artmisia afra Jacq. ex Willd. MSI Publishers. Retrieved from [Link]
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Kisiel, W., & Stojakowska, A. (2012). Structure elucidation and complete NMR spectral assignments of two new sesquiterpene lactone xylosides from Lactuca triangulata. ResearchGate. Retrieved from [Link]
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